molecular formula C11H10N2O4 B6008703 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxypropanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxypropanamide

Cat. No. B6008703
M. Wt: 234.21 g/mol
InChI Key: YOSPQYIDDBFGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxypropanamide, commonly known as CPI-613, is a novel anticancer drug that has shown promising results in clinical trials. It is a small molecule that selectively targets the altered energy metabolism of cancer cells, making it a potential therapeutic option for various types of cancers.

Mechanism of Action

CPI-613 targets the altered energy metabolism of cancer cells by inhibiting two key mitochondrial enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a crucial role in the tricarboxylic acid (TCA) cycle, which is responsible for generating energy in the form of ATP. By inhibiting these enzymes, CPI-613 disrupts the energy production in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells. CPI-613 has been shown to have minimal toxicity in normal cells, making it a potential therapeutic option for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of CPI-613 is its selective targeting of cancer cells, which makes it a potential therapeutic option for various types of cancers. However, the synthesis of CPI-613 is complex and time-consuming, which limits its availability for lab experiments. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for CPI-613.

Future Directions

There are several future directions for CPI-613 research. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its effects on cancer stem cells, which are responsible for tumor recurrence and resistance to therapy. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for CPI-613 in different types of cancers.

Synthesis Methods

CPI-613 is synthesized through a multistep process that involves the reaction of 2-amino-3-carboxy-1,4-naphthoquinone with ethyl acetoacetate to form 3-(1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-2-hydroxypropionic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form CPI-613.

Scientific Research Applications

CPI-613 has been extensively studied for its anticancer activity. It has been shown to selectively target the altered energy metabolism of cancer cells, which is a hallmark of cancer. CPI-613 has been tested in various types of cancers, including pancreatic, lung, ovarian, and hematologic malignancies. It has been shown to have synergistic effects when used in combination with other anticancer drugs.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(12-17)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,17H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSPQYIDDBFGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.